N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(3,5-dimethylisoxazol-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(3,5-dimethylisoxazol-4-yl)acetamide is a useful research compound. Its molecular formula is C18H25N5O2 and its molecular weight is 343.431. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Novel Inhibitors and Therapeutic Agents
FLAP Inhibitors
A study detailed the synthesis of a novel and selective five-lipoxygenase activity protein (FLAP) inhibitor, showcasing excellent pharmacokinetic properties. This inhibitor, labeled with carbon-14 and deuterium, highlights the potential of such compounds in treating inflammatory diseases (Latli et al., 2015).
Isoxazoline and Isoxazole Derivatives
Research into the synthesis of isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition processes has been reported. These compounds are important for their potential applications in medicinal chemistry (Rahmouni et al., 2014).
Alzheimer's Disease Therapeutics
A new class of selective and potent acetylcholinesterase (AChE) inhibitors and amyloid β aggregation inhibitors was synthesized, demonstrating significant potential in treating Alzheimer's disease. These compounds, 2-(piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides, showed excellent anti-AChE activity and capability in inhibiting β-amyloid aggregation (Umar et al., 2019).
Antitumor and Antimicrobial Activities
Certain novel compounds synthesized from 2-cyano-N-(thiazol-2-yl) acetamide demonstrated promising antitumor effects on different cell lines. These studies contribute to the ongoing search for new cancer therapeutics (Albratty et al., 2017).
Research on Novel Chemical Synthesis
- Spiropiperidine Lactam ACC Inhibitors: The synthesis of spiropiperidine lactam-based acetyl-CoA carboxylase inhibitors was reported, offering a novel approach to the development of compounds with potential applications in treating metabolic diseases. The synthesis involved a streamlined process, highlighting the importance of innovative synthetic methods in medicinal chemistry (Huard et al., 2012).
作用機序
Target of action
Many compounds containing pyrazole and isoxazole rings have been found to interact with various enzymes and receptors in the body .
Mode of action
The mode of action would depend on the specific targets of the compound. Generally, such compounds might bind to their targets, altering their activity and leading to downstream effects .
Biochemical pathways
Without specific information on the compound’s targets, it’s difficult to say which biochemical pathways might be affected. Compounds with similar structures have been found to affect a wide range of pathways .
Pharmacokinetics
These properties would be influenced by factors such as the compound’s size, charge, and hydrophobicity .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
特性
IUPAC Name |
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O2/c1-11-15(12(2)25-22-11)9-18(24)19-14-5-7-23(8-6-14)17-10-16(20-21-17)13-3-4-13/h10,13-14H,3-9H2,1-2H3,(H,19,24)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCCEAMSPJORPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NC2CCN(CC2)C3=NNC(=C3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。